molecular formula C9H6O5 B121205 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid CAS No. 62396-98-9

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid

Cat. No. B121205
CAS RN: 62396-98-9
M. Wt: 194.14 g/mol
InChI Key: VIIPQXJHKXQJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid, while not directly studied in the provided papers, is structurally related to several compounds that have been investigated. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves various chemical procedures. For instance, 2-Benzoxazolon-3-yl-acetic acid was esterified with polyethylene glycols using the dicyclohexylcarbodiimide procedure in tetrahydrofuran, yielding monoesters with good yields ranging from 70-92% . Another synthesis approach involved the use of OxymaPure with the carbodiimide method to synthesize a series of α-ketoamide derivatives, demonstrating the efficiency of this additive in improving yield and purity . These methods could potentially be adapted for the synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid.

Molecular Structure Analysis

The molecular structure of a related compound, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, was determined using X-ray diffraction and quantum chemical calculations. The study identified five conformers as local minima on the potential energy surface, with the most energetically favorable conformer matching the crystal structure. This analysis also highlighted the importance of intermolecular interactions, such as hydrogen bonding, in the solid-state structure . These findings could be relevant when considering the molecular structure of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various contexts. For example, the benzoxazolon-3-yl-acetic acid polyethylene glycol conjugates were used as substrates in enzymatic reactions, leading to the synthesis of new cephalosporin derivatives . Additionally, metal complexes of benzene-1,2-dioxyacetic acid were synthesized and screened for anti-Candida activity, indicating the potential for bioactive applications . These studies suggest that 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid may also participate in interesting chemical reactions.

Physical and Chemical Properties Analysis

The physicochemical properties of the synthesized conjugates of 2-benzoxazolon-3-yl-acetic acid were found to vary with the molecular mass of the polyethylene glycols used, which could be tailored to meet different demands . In another study, the radical scavenging potency of related compounds was evaluated, with one derivative showing better scavenging effect than the standard drug ascorbic acid . These insights into the properties of structurally related compounds can provide a foundation for understanding the physical and chemical properties of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid.

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • A study reported the synthesis of compounds related to 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid, with characterization using techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. These compounds have shown potential in chemical studies due to their unique structural properties (Ahmed et al., 2016).
  • Antitumor and Antiproliferative Properties :

    • Research has highlighted the antitumor activities of compounds related to 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid. These compounds have demonstrated significant anti-proliferative activities against various cancer cell lines, indicating their potential in pharmacological applications (Wu et al., 2017).
  • Photoinitiator in Polymerization :

    • A derivative of 1,3-benzodioxole was synthesized and shown to act as a photoinitiator for free radical polymerization, a process critical in materials science. This application is particularly relevant for the development of new polymeric materials (Kumbaraci et al., 2012).
  • Antimicrobial Activity :

    • Compounds containing the benzo[d][1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have shown excellent antifungal and antibacterial activities (Umesha & Basavaraju, 2014).
  • Molecular Docking and Anticonvulsant Activity :

    • Novel derivatives have been studied for their anticonvulsant activity and molecular docking. These compounds have shown a high affinity towards the GABA receptor, suggesting their potential application in treating convulsions (Singh & Tripathi, 2019).
  • Novel Fluorescence Probes for Reactive Oxygen Species Detection :

    • Compounds related to 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid have been developed as fluorescence probes, capable of detecting reactive oxygen species in biological systems. This is significant for studying oxidative stress and related conditions (Setsukinai et al., 2003).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O5/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIPQXJHKXQJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871448
Record name 1,3-Benzodioxol-5-yl(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid

CAS RN

62396-98-9
Record name 1,3-Benzodioxol-5-yl(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid
Reactant of Route 2
Reactant of Route 2
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid
Reactant of Route 3
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid
Reactant of Route 4
Reactant of Route 4
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid
Reactant of Route 5
Reactant of Route 5
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid
Reactant of Route 6
Reactant of Route 6
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid

Citations

For This Compound
7
Citations
H Tan, H Li, W Ji, L Wang - Angewandte Chemie, 2015 - Wiley Online Library
A novel and practical decarboxylative alkynylation of α‐keto acids with bromoacetylenes is catalyzed by hypervalent iodine(III) reagents when irradiation by sunlight at room temperature…
Number of citations: 262 onlinelibrary.wiley.com
W Ji, H Tan, M Wang, P Li, L Wang - Chemical Communications, 2016 - pubs.rsc.org
A hypervalent iodine(III) reagent catalyzed carbonylarylation of acrylamides with α-oxocarboxylic acids driven by visible-light without a photoredox catalyst has been developed. The …
Number of citations: 138 pubs.rsc.org
CH Hu, Y Li - The Journal of Organic Chemistry, 2022 - ACS Publications
The synthesis of high-value-added C1-deuterated aldehydes would improve the availability of deuterated lead compounds for deuterium-labeled drug discovery. Herein, we develop a …
Number of citations: 4 pubs.acs.org
C Russo, G Donati, F Giustiniano… - … A European Journal, 2023 - Wiley Online Library
The recent disclosure of the ability of aromatic isocyanides to harvest visible light and act as single electron acceptors when reacting with tertiary aromatic amines has triggered a …
WQ Lu, DB Zhou, ZC Yin, QS Liu… - Chemical …, 2021 - pubs.rsc.org
A facile copper-promoted decarboxylative annulation of [60]fullerene (C60) with two identical α-oxocarboxylic acids via an unprecedented cascade addition pathway has been exploited …
Number of citations: 8 pubs.rsc.org
A Banerjee, Z Lei, MY Ngai - Synthesis, 2019 - thieme-connect.com
Visible-light photoredox catalysis enables easy access to acyl radicals under mild reaction conditions. Reactive acyl radicals, generated from various acyl precursors such as aldehydes…
Number of citations: 175 www.thieme-connect.com
QW Tan - 2019 - ora.ox.ac.uk
In this thesis, new copper-catalysed addition reactions to alkynes have been developed. The new methodologies exploit hydro-functionalisation to transform readily available starting …
Number of citations: 3 ora.ox.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.